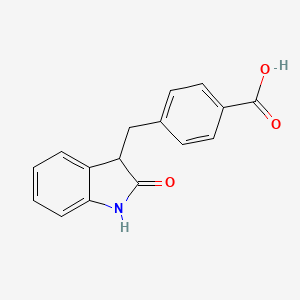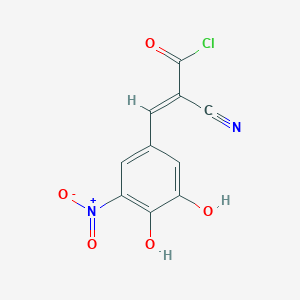
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride is an organic compound characterized by its unique structure, which includes a cyano group, a dihydroxy-nitrophenyl group, and an acryloyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
Formation of the Acryloyl Intermediate: The aldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylonitrile.
Chlorination: The final step involves the chlorination of the acryloyl intermediate using thionyl chloride (SOCl₂) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The dihydroxy-nitrophenyl group can undergo redox reactions, leading to the formation of quinones and other oxidized products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Quinones: Resulting from oxidation of the dihydroxy-nitrophenyl group.
Heterocycles: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive nature.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride involves its reactive functional groups:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to covalent modifications.
Pathways Involved: It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, its redox-active dihydroxy-nitrophenyl group can participate in electron transfer reactions, affecting cellular redox balance.
Comparación Con Compuestos Similares
Ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate: Similar structure but with an ester group instead of a chloride.
(E)-2-cyano-3-(3,4-dihydroxyphenyl)acryloyl chloride: Lacks the nitro group, affecting its reactivity and applications.
(E)-2-cyano-3-(3,4-dihydroxy-5-methylphenyl)acryloyl chloride: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride is unique due to the presence of both the cyano and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H5ClN2O5 |
|---|---|
Peso molecular |
268.61 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H5ClN2O5/c11-10(16)6(4-12)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H/b6-1+ |
Clave InChI |
BGQFUNSSOQVJFL-LZCJLJQNSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)Cl |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)




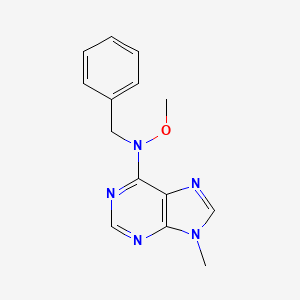
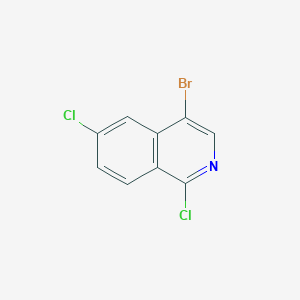

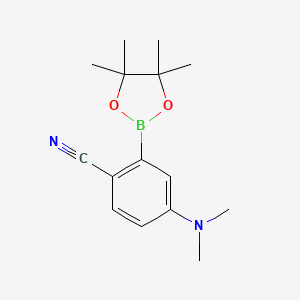

![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
